molecular formula C25H24N2O4 B11027276 7-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethoxy]-4-propyl-2H-chromen-2-one

7-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethoxy]-4-propyl-2H-chromen-2-one

Cat. No.: B11027276
M. Wt: 416.5 g/mol
InChI Key: OGQSIXCOIFCYBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethoxy]-4-propyl-2H-chromen-2-one is a complex organic compound that features a unique combination of indole and chromenone structures

Properties

Molecular Formula

C25H24N2O4

Molecular Weight

416.5 g/mol

IUPAC Name

7-[2-oxo-2-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)ethoxy]-4-propylchromen-2-one

InChI

InChI=1S/C25H24N2O4/c1-2-5-16-12-25(29)31-23-13-17(8-9-18(16)23)30-15-24(28)27-11-10-22-20(14-27)19-6-3-4-7-21(19)26-22/h3-4,6-9,12-13,26H,2,5,10-11,14-15H2,1H3

InChI Key

OGQSIXCOIFCYBA-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)N3CCC4=C(C3)C5=CC=CC=C5N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethoxy]-4-propyl-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common approach involves the condensation of 2-oxo-2H-chromen-2-one derivatives with 1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole intermediates under controlled conditions. The reaction is often catalyzed by acids or bases and may require elevated temperatures to proceed efficiently .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

7-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethoxy]-4-propyl-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups at specific positions on the molecule .

Scientific Research Applications

Biological Activities

1. Anticancer Properties
Research indicates that derivatives of chromenes exhibit potential anticancer activities. The mechanism often involves the inhibition of key enzymes such as topoisomerases, which are crucial for DNA replication and repair. Studies have shown that compounds similar to 7-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethoxy]-4-propyl-2H-chromen-2-one can induce apoptosis in cancer cells through various pathways, including the modulation of signaling cascades involved in cell survival and proliferation .

2. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play a significant role in inflammatory processes. This action can be beneficial in treating conditions like arthritis and other inflammatory diseases .

3. Antimicrobial Activity
The unique structural features of this compound suggest potential antimicrobial activity against various pathogens. Preliminary studies have indicated efficacy against bacteria and fungi, making it a candidate for developing new antimicrobial agents .

Case Studies

Several case studies highlight the applications of this compound in drug development:

Case Study 1: Anticancer Activity
In a study published in RSC Advances, derivatives similar to this compound were tested against various cancer cell lines. Results demonstrated significant cytotoxic effects with IC50 values indicating potent activity against breast and lung cancer cells .

Case Study 2: Anti-inflammatory Mechanism
Research published in PubChem explored the anti-inflammatory mechanisms of chromene derivatives. The study found that these compounds effectively reduced inflammation markers in vitro, suggesting their potential use in treating chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of 7-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethoxy]-4-propyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interact with DNA to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 7-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethoxy]-4-propyl-2H-chromen-2-one apart is its unique combination of indole and chromenone structures, which may confer distinct biological activities and chemical reactivity. This dual functionality makes it a valuable compound for various research and industrial applications .

Biological Activity

The compound 7-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethoxy]-4-propyl-2H-chromen-2-one (commonly referred to as Y042-5443) has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure

The molecular formula of Y042-5443 is C25H24N2O4C_{25}H_{24}N_{2}O_{4}, with a complex structure that integrates both chromenone and pyridoindole moieties. The IUPAC name is 7-(2-oxo-2-{1H2H3H4H5H-pyrido[43-b]indol-2-yl}ethoxy)-4-propyl-2H-chromen-2-one . The structural features suggest potential interactions with various biological targets.

Biological Activity Overview

Y042-5443 has been investigated for several biological activities, including:

  • Anti-inflammatory Effects : The compound has shown promise in inhibiting cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway. Preliminary studies have indicated significant inhibition of COX-1 and COX-2 activities, suggesting potential use in treating inflammatory conditions .
  • Anticancer Properties : Research indicates that Y042-5443 may exhibit cytotoxic effects against various cancer cell lines. The mechanism likely involves the modulation of signaling pathways associated with cell proliferation and apoptosis .
  • Antimicrobial Activity : The compound has demonstrated effectiveness against certain microbial strains, indicating its potential as an antimicrobial agent .

The biological activity of Y042-5443 can be attributed to its ability to interact with specific enzymes and receptors:

  • COX Inhibition : Inhibition of COX enzymes leads to decreased production of prostaglandins, which are mediators of inflammation. Studies have reported IC50 values for COX inhibition ranging from 19 μM to 42 μM for various derivatives .
  • Cell Signaling Modulation : The compound's interaction with cellular signaling pathways may result in altered gene expression related to cell survival and apoptosis. This modulation is particularly relevant in cancer therapy .

Case Studies and Research Findings

Several studies have explored the biological activity of Y042-5443 and related compounds:

StudyFindings
Study 1Demonstrated that Y042-5443 significantly inhibited COX enzymes with an IC50 value of 31.4 μM for COX-2 .
Study 2Reported cytotoxicity against breast cancer cell lines with a half-maximal inhibitory concentration (IC50) below 20 μM .
Study 3Evaluated antimicrobial efficacy against Staphylococcus aureus, showing notable inhibition zones in agar diffusion assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.